Product packaging for Ethyl 3-(2-nitroanilino)-3-oxopropanoate(Cat. No.:CAS No. 91088-48-1)

Ethyl 3-(2-nitroanilino)-3-oxopropanoate

Cat. No.: B3058683
CAS No.: 91088-48-1
M. Wt: 252.22 g/mol
InChI Key: BXIINKFGAIBTLJ-UHFFFAOYSA-N
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Description

Significance of Beta-Keto Esters in Contemporary Organic Synthesis Research

Beta-keto esters are a class of organic compounds that are of paramount importance in the field of synthetic organic chemistry. researchgate.net Their structure, which includes both a ketone and an ester functional group separated by a single methylene (B1212753) group, imparts a unique reactivity that makes them versatile building blocks for a multitude of more complex molecules. fiveable.mefiveable.me The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, which allows for the easy formation of enolates. These enolates are key intermediates in a variety of carbon-carbon bond-forming reactions. fiveable.me

One of the most classic and significant reactions involving beta-keto esters is the Claisen condensation, which is instrumental in building larger carbon skeletons. fiveable.me Furthermore, these compounds are valuable precursors in the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The dual electrophilic and nucleophilic nature of beta-keto esters allows them to participate in diverse transformations, including alkylations, acylations, and cycloadditions. researchgate.netresearchgate.net Their utility is further expanded by their ability to undergo facile transesterification, enabling the synthesis of a variety of esters that are key intermediates in the production of complex drug molecules. researchgate.net This versatility solidifies the role of beta-keto esters as indispensable tools in the synthesis of natural products and other intricate organic molecules. google.com

Overview of Anilino- and Nitro-Substituted Organic Compounds in Chemical Literature

Anilino- and nitro-substituted organic compounds are foundational motifs in organic chemistry with a broad spectrum of applications, particularly in medicinal chemistry and materials science. Anilines, or aminobenzenes, are aromatic compounds that serve as versatile starting materials for a vast number of synthetic transformations. wikipedia.org The aniline (B41778) moiety is a common feature in many drug candidates due to its ability to interact with biological targets. cresset-group.com However, the presence of an aniline group can sometimes lead to metabolic instability or toxicity, prompting research into modifications and isosteric replacements to enhance the pharmacological properties of drug-like compounds. cresset-group.comacs.org Anilino derivatives are key intermediates in the synthesis of pharmaceuticals, including analgesics, as well as in the production of polyurethanes and rubber processing chemicals. wikipedia.org

Aromatic nitro compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. lkouniv.ac.in The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electronic effect deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of industrial products, including dyes, polymers, pesticides, and explosives. lkouniv.ac.in The reduction of the nitro group to an amino group is one of the most important transformations in organic synthesis, providing a common route to anilines. wikipedia.org Nitroanilines, which contain both a nitro and an amino group on a benzene (B151609) ring, are particularly useful as intermediates in the production of dyes, antioxidants, and pharmaceuticals. chemiis.comwikipedia.org

Research Trajectories for Ethyl 3-(2-nitroanilino)-3-oxopropanoate within Advanced Organic Chemistry

While dedicated research on this compound is limited, its molecular architecture suggests several promising research trajectories. The compound integrates the reactive functionalities of a beta-keto ester, a nitroaniline, and an amide linkage, offering a platform for diverse synthetic explorations.

A primary area of investigation would be its use as a precursor for heterocyclic synthesis. The presence of multiple reactive sites could allow for intramolecular cyclization reactions to form various heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, the nitro group could be reduced to an amine, which could then react with the beta-keto ester portion of the molecule to form benzodiazepine (B76468) or quinoline (B57606) derivatives, structures known for their biological activities.

Another potential research direction is the exploration of its coordination chemistry. The oxygen and nitrogen atoms in the molecule could act as ligands for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Furthermore, the biological activity of this compound and its derivatives could be a focal point of future research. Given that anilino and nitro-substituted compounds often exhibit biological effects, this molecule could be screened for potential antimicrobial, anticancer, or other pharmacological activities. innospk.comchemiis.com The compound could also serve as a scaffold for the development of a library of related compounds for high-throughput screening in drug discovery programs.

The following table summarizes the key functional groups and their potential roles in future research:

Functional GroupPotential Research ApplicationExample Reaction Type
Beta-Keto EsterSynthesis of complex molecules and heterocyclesAlkylation, Acylation, Cyclocondensation
2-NitroanilinoPrecursor for heterocyclic systems, modulation of electronic propertiesNitro group reduction, Nucleophilic aromatic substitution
Amide LinkageConformational constraint, hydrogen bonding interactionsHydrolysis, modification

The synthesis of derivatives of this compound would also be a logical progression. For example, modifying the substituents on the aniline ring or changing the ester group could lead to a range of new compounds with tailored properties. These derivatives could then be investigated for their unique chemical and physical properties, as well as their potential applications in various fields of chemistry.

The following table outlines potential synthetic modifications and their expected outcomes:

Modification SitePotential ReagentAnticipated Outcome
Nitro GroupReducing agents (e.g., SnCl2, H2/Pd)Formation of an amino group, enabling further cyclization reactions
Alpha-carbon of Beta-Keto EsterAlkyl halides in the presence of a baseIntroduction of alkyl substituents, creating new chiral centers
Ester GroupDifferent alcohols under transesterification conditionsVariation of the ester moiety to modulate solubility and reactivity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O5 B3058683 Ethyl 3-(2-nitroanilino)-3-oxopropanoate CAS No. 91088-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-nitroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-5-3-4-6-9(8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIINKFGAIBTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557357
Record name Ethyl 3-(2-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91088-48-1
Record name Ethyl 3-(2-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 2 Nitroanilino 3 Oxopropanoate and Analogues

Classical Approaches in β-Keto Ester Synthesis Relevant to the Compound

The β-keto ester is a fundamental structural motif in organic chemistry, and several classical methods are well-established for its synthesis. researchgate.netaklectures.com These reactions form the basis for constructing the carbon skeleton of the target molecule.

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. byjus.comallen.inwikipedia.org The reaction requires at least one of the reagents to be enolizable, meaning it must possess an α-proton that can be removed to form an enolate anion. byjus.comwikipedia.org

The mechanism proceeds through several key steps:

Enolate Formation : A strong base, typically a sodium alkoxide like sodium ethoxide, abstracts an acidic α-proton from an ester molecule to generate a resonance-stabilized enolate ion. allen.injove.com

Nucleophilic Attack : The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. allen.injove.com

Elimination : The intermediate collapses, eliminating an alkoxide group, which regenerates the carbonyl and forms the β-keto ester. allen.injove.com

Deprotonation : The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide generated in the previous step rapidly deprotonates this position. This irreversible acid-base reaction is the thermodynamic driving force for the entire process. wikipedia.orgjove.com

Protonation : A final acidic workup step is required to neutralize the base and protonate the enolate to yield the final β-keto ester product. wikipedia.orgjove.com

Several variants of the Claisen condensation exist, each with specific applications.

Variant Description Reactants Key Feature
Classic Claisen Condensation Self-condensation of two identical ester molecules. byjus.comA single type of enolizable ester (e.g., two molecules of ethyl acetate).Produces a symmetric β-keto ester.
Crossed Claisen Condensation Condensation between two different esters. allen.inlibretexts.orgAn enolizable ester and a non-enolizable ester (e.g., ethyl acetate (B1210297) and ethyl benzoate).Useful for creating specific, unsymmetrical β-keto esters, avoiding a mixture of products. allen.inlibretexts.org
Dieckmann Condensation An intramolecular Claisen condensation. byjus.comwikipedia.orgA single molecule containing two ester groups (a diester).Forms a cyclic β-keto ester, typically a 5- or 6-membered ring. researchgate.netwikipedia.org

For a molecule like Ethyl 3-(2-nitroanilino)-3-oxopropanoate, a crossed Claisen condensation would be a relevant approach to form the β-keto ester core.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. thermofisher.compurechemistry.orgwikipedia.org The product is typically an α,β-unsaturated dicarbonyl compound. thermofisher.compurechemistry.org

The mechanism involves:

Deprotonation of the active methylene compound by the base to form a stable enolate. purechemistry.orgjove.com

Nucleophilic addition of the enolate to the carbonyl group of the aldehyde or ketone. purechemistry.orgjove.com

A dehydration step to eliminate a molecule of water, resulting in the formation of a carbon-carbon double bond. wikipedia.org

While the direct product is an unsaturated compound, this route can be adapted to form β-keto esters. For example, a Knoevenagel condensation using a β-keto ester as the active methylene compound can yield highly substituted products. researchgate.net Subsequent chemical transformations, such as reduction of the double bond, would be necessary to arrive at the saturated backbone of a typical β-keto ester. The removal of water during the reaction, often by azeotropic distillation, helps drive the equilibrium toward the product. thermofisher.com

Component Example Role in Reaction
Carbonyl Compound Benzaldehyde, AcetoneElectrophile
Active Methylene Compound Diethyl malonate, Ethyl acetoacetate wikipedia.orgNucleophile precursor
Catalyst Piperidine, Diethylamine (weak bases) thermofisher.comFacilitates enolate formation

A straightforward method for synthesizing β-keto esters is the direct esterification of their corresponding β-keto carboxylic acid precursors. organic-chemistry.org However, β-keto acids are thermally unstable and prone to decarboxylation (loss of CO₂) upon heating, which presents a significant challenge. libretexts.org This decarboxylation occurs via a cyclic six-membered transition state. libretexts.org

To circumvent this, esterification must be carried out under mild conditions. Methods include:

Fischer Esterification : Using an excess of alcohol under acidic catalysis at low temperatures to minimize the competing decarboxylation reaction.

Reaction with Diazomethane : A highly effective but hazardous method for converting carboxylic acids to methyl esters under very mild conditions.

Acyl Chloride Formation : Converting the β-keto acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. This approach must also be conducted at low temperatures.

The synthesis of β-keto esters can also be achieved through the transesterification of an existing β-keto ester, such as ethyl acetoacetate, with a different alcohol. researchgate.netrsc.org This reaction is often catalyzed by acids, bases, or organometallic compounds and is useful for modifying the ester group without altering the β-keto functionality. rsc.org

Advanced Synthetic Strategies Incorporating the Compound's Functional Groups

Advanced strategies focus on efficiency and the direct incorporation of key functional groups found in this compound, namely the nitroaryl group and the amide linkage.

The "2-nitroanilino" portion of the target molecule points to the use of 2-nitroaniline (B44862) as a key precursor. The nitro group itself is a highly versatile functional group in organic synthesis. Aromatic nitro compounds are typically synthesized via electrophilic nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid. youtube.comchemistrysteps.com

The primary utility of the nitro group in this context is as a precursor to the amine (anilino) group. The reduction of a nitroarene to an aniline (B41778) is a fundamental and reliable transformation. youtube.com This allows the nitro group to be carried through several synthetic steps before being converted to the amine required for amide bond formation.

Common methods for the reduction of nitroarenes include:

Reagent/Method Conditions Advantages/Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂ Generally high-yielding and clean. May reduce other functional groups (alkenes, halides). youtube.com
Metal-Acid Reduction Fe, Sn, or Zn in acidic medium (e.g., HCl) chemistrysteps.com Classical, robust, and tolerant of many functional groups.

| Stannous Chloride (SnCl₂) | SnCl₂ in a solvent like ethanol (B145695). | A milder reducing agent for nitro groups. youtube.com |

Alternatively, modern cross-coupling reactions like the Buchwald-Hartwig amination allow for the direct formation of C-N bonds between an aryl halide and an amine, providing another route to complex aniline derivatives. stackexchange.com

Cascade, or tandem, reactions involve two or more sequential bond-forming transformations that occur in a single pot without isolating intermediates. These processes are highly efficient in terms of step economy and resource utilization. The synthesis of complex molecules like β-keto esters can benefit from such strategies. nih.gov

For example, a hypothetical cascade reaction for a related structure could involve a Michael addition followed by an intramolecular condensation. While a specific one-pot synthesis for this compound is not commonly documented, the principles can be applied. A tandem conjugate addition-Dieckmann condensation is a known strategy for producing six-membered cyclic β-keto esters. acs.org

The development of novel catalysts, particularly those based on transition metals like palladium, has enabled a wide range of new transformations. Palladium enolates, generated from allylic β-keto esters, can participate in various reactions, including aldol condensations and Michael additions, showcasing the potential for complex, multi-step syntheses in a single operation. nih.gov The direct use of nitroarenes in cascade reactions to form N-heterocycles has also been demonstrated, where the nitro group is reduced in situ and the resulting aniline participates in subsequent cyclization steps. nih.gov

Strategic Incorporation of Halogenated Intermediates in Targeted Syntheses

The use of halogenated intermediates is a cornerstone in the synthesis of complex organic molecules, providing reactive handles for subsequent functionalization. In the context of this compound analogues, halogenated precursors, such as chlorinated or brominated nitroanilines and acyl chlorides, serve as versatile building blocks.

For instance, the synthesis of analogues like Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate utilizes halogenated starting materials such as 2,4-dichloro-5-nitrobenzoyl chloride. chemicalbook.com This intermediate can react with a suitable carbon nucleophile to construct the core structure.

Another common strategy involves the coupling of a halogenated arene with an amine. While transition metal catalysis is often employed, amination of activated halo-aromatics, such as 2-chloropyrimidines, can also proceed under thermal conditions in the presence of acids or bases. researchgate.net This highlights the utility of halogenated compounds as precursors for forming crucial C-N bonds in the synthesis of various heterocyclic and aromatic structures.

Table 1: Examples of Halogenated Intermediates in Analogue Synthesis

Halogenated IntermediateSynthetic ApplicationReference
2,4-dichloro-5-nitrobenzoyl chloridePrecursor for Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate chemicalbook.com
2-chloropyrimidineSubstrate for C-N coupling reactions to form aminopyrimidines researchgate.net
Aryl IodidesCoupling partners in palladium-catalyzed reactions to form C-C bonds nih.gov

Chemical Reactivity and Transformation Pathways of Ethyl 3 2 Nitroanilino 3 Oxopropanoate

Reactivity of the Nitro Group: Selective Reductions and Cyclization Pathways

The aromatic nitro group is a key site of reactivity in Ethyl 3-(2-nitroanilino)-3-oxopropanoate, primarily through reduction reactions which can be followed by intramolecular cyclization.

Selective Reductions: The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic chemistry. wikipedia.org This reduction can be achieved using various reagents, allowing for chemoselectivity depending on the other functional groups present in the molecule. Common methods applicable to this compound include:

Catalytic Hydrogenation: Utilizing catalysts such as Palladium-on-carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a highly efficient method for reducing the nitro group to an amine. wikipedia.orgorganic-chemistry.org

Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective methods for this transformation. wikipedia.orggoogle.com

Transfer Hydrogenation: Using a hydrogen donor like triethylsilane in the presence of a palladium catalyst can also effect the reduction under milder conditions. organic-chemistry.org

The product of this reaction is Ethyl 3-(2-aminoanilino)-3-oxopropanoate, an ortho-phenylenediamine derivative.

Cyclization Pathways: The formation of Ethyl 3-(2-aminoanilino)-3-oxopropanoate opens up significant intramolecular cyclization pathways. The resulting 1,2-diaminobenzene moiety is perfectly positioned to react with the adjacent β-keto ester portion of the molecule. The condensation of ortho-phenylenediamines with β-dicarbonyl compounds is a well-established and primary method for synthesizing quinoxalines and their derivatives. nih.govsapub.org

In this case, an intramolecular reaction can occur where one of the amino groups attacks the ketone carbonyl, and the other attacks the ester carbonyl, leading, after dehydration and elimination of ethanol (B145695), to the formation of a heterocyclic system. This acid- or base-catalyzed cyclization yields 3-hydroxy-1,2,3,4-tetrahydroquinoxalin-2-one derivatives, which can subsequently aromatize depending on the reaction conditions. This intramolecular pathway provides a direct route to complex heterocyclic structures from the initial nitro compound. researchgate.netnih.gov

Reaction TypeReagents/ConditionsProduct
Nitro ReductionH₂, Pd/C or Raney NickelEthyl 3-(2-aminoanilino)-3-oxopropanoate
Nitro ReductionFe/CH₃COOH or SnCl₂/HClEthyl 3-(2-aminoanilino)-3-oxopropanoate
Intramolecular CyclizationAcid or Base catalyst (post-reduction)Quinoxaline derivative

Reactivity of the Ester Moiety: Hydrolysis and Nucleophilic Substitution Reactions

The ethyl ester group in the molecule is susceptible to classic carboxylate reactions, including hydrolysis and nucleophilic acyl substitution.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. mdpi.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen of the ester is protonated, making it more electrophilic for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) (NaOH) results in the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

For this compound, hydrolysis yields 3-(2-nitroanilino)-3-oxopropanoic acid and ethanol.

Nucleophilic Substitution: The ester group can undergo nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile. patsnap.com This allows for the conversion of the ester into other functional groups.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst replaces the ethoxy group with a new alkoxy group.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can replace the ethoxy group to form a primary, secondary, or tertiary amide, respectively.

Reaction TypeReagents/ConditionsProduct
Acid-Catalyzed HydrolysisH₃O⁺, Heat3-(2-nitroanilino)-3-oxopropanoic acid + Ethanol
Base-Catalyzed HydrolysisNaOH, H₂O, HeatSodium 3-(2-nitroanilino)-3-oxopropanoate + Ethanol
Nucleophilic SubstitutionR'OH, H⁺ or R'O⁻Ethyl group is replaced by R' group
AmidationR'R''NHAmide derivative

Reactivity of the Anilino Moiety: Amide Formation and Derivatives

The nitrogen atom of the anilino group is part of an existing amide linkage. While its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group and the aromatic ring, it can still undergo further reactions under specific conditions, such as N-alkylation or N-acylation. rsc.orgresearchgate.net

To achieve this, a strong base is typically required to deprotonate the amide nitrogen, forming an amidate anion. This anion is a more potent nucleophile and can react with electrophiles.

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) after deprotonation would yield an N-alkylated product, Ethyl 3-(N-alkyl-2-nitroanilino)-3-oxopropanoate. ionike.com

N-Acylation: Reaction with an acyl halide or anhydride (B1165640) (e.g., acetyl chloride) after deprotonation would result in the formation of an N-acyl derivative, effectively creating an imide structure. google.comrsc.org

These reactions allow for the introduction of further diversity into the molecule's structure.

Carbonyl Reactivity: Condensation and Addition Reactions (e.g., Knoevenagel)

A key feature of this compound is the presence of an active methylene (B1212753) group (-CH₂-) positioned between the two carbonyl groups (one from the amide, one from the ester). The protons on this carbon are acidic due to the electron-withdrawing effect of both adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This makes the molecule an ideal substrate for reactions involving active methylene compounds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgsigmaaldrich.com In this reaction, this compound serves as the active methylene component. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an amine salt. tandfonline.com

The mechanism involves:

Deprotonation of the active methylene group by the base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Elimination of a water molecule (dehydration) to yield the final α,β-unsaturated product. organic-chemistry.org

This reaction is a powerful tool for carbon-carbon bond formation. sciengine.com

Conjugate Addition Reactions and Michael Adduct Formation

The resonance-stabilized enolate generated from the active methylene group of this compound can also act as a nucleophile in conjugate addition reactions. The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

In this context, this compound is the Michael donor. The reaction proceeds as follows:

A base deprotonates the active methylene group to form the enolate.

The enolate attacks the β-carbon of the α,β-unsaturated system (e.g., an enone, unsaturated ester, or nitroalkene). nih.gov

The resulting intermediate is protonated to give the final Michael adduct.

This reaction is thermodynamically controlled and is highly effective for forming new carbon-carbon bonds, leading to the synthesis of complex 1,5-dicarbonyl compounds or their analogues. libretexts.orgorganic-chemistry.org

Active Methylene ReactionElectrophileCatalystProduct Type
Knoevenagel CondensationAldehyde or KetoneWeak Base (e.g., Piperidine)α,β-unsaturated compound
Michael Additionα,β-unsaturated carbonylBase (e.g., NaOEt)1,5-dicarbonyl derivative

Advanced Spectroscopic and Structural Characterization of Ethyl 3 2 Nitroanilino 3 Oxopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ethyl 3-(2-nitroanilino)-3-oxopropanoate, ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), would provide a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The four protons on the 2-nitrophenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group would cause the proton ortho to it to be the most deshielded. The protons would likely appear as a complex multiplet pattern due to spin-spin coupling.

Amide Proton (-NH-): The amide proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically found in the region of δ 8.5-10.5 ppm.

Methylene (B1212753) Protons (-CH₂-): The methylene protons of the ethyl group, being adjacent to an oxygen atom, would be expected to resonate as a quartet around δ 4.2 ppm. The splitting into a quartet is due to coupling with the adjacent methyl protons. The active methylene protons of the malonate backbone would appear as a singlet around δ 3.5 ppm.

Methyl Protons (-CH₃): The methyl protons of the ethyl group would appear as a triplet around δ 1.3 ppm, split by the adjacent methylene protons.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-NH- (Amide)8.5 - 10.5Broad Singlet-
Aromatic-H7.0 - 8.5Multiplet-
-O-CH₂-CH₃ (Ethyl)~4.2Quartet~7.1
-CO-CH₂-CO-~3.5Singlet-
-O-CH₂-CH₃ (Ethyl)~1.3Triplet~7.1

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbons (-C=O): The ester and amide carbonyl carbons are the most deshielded and would appear downfield, typically in the range of δ 160-175 ppm.

Aromatic Carbons: The carbons of the 2-nitrophenyl ring would resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group would be significantly deshielded.

Methylene Carbons (-CH₂-): The methylene carbon of the ethyl group (-O-C H₂-) would be found around δ 61 ppm, while the active methylene carbon of the malonate backbone would be at a higher field, around δ 45 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the ethyl group would be the most shielded, appearing upfield around δ 14 ppm.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C =O (Ester)~168
-C =O (Amide)~165
Aromatic C -NO₂~145
Aromatic C -NH~138
Aromatic C -H120 - 135
-O-C H₂-CH₃ (Ethyl)~61
-CO-C H₂-CO-~45
-O-CH₂-C H₃ (Ethyl)~14

Advanced Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for confirming the connectivity of the molecular structure. For instance, correlations would be expected between the amide proton and the amide carbonyl carbon, as well as the carbons of the aromatic ring. The methylene protons of the ethyl group would show correlations to the ester carbonyl carbon and the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: A sharp absorption band around 3300 cm⁻¹ would be indicative of the N-H stretch of the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands would be prominent. The ester carbonyl (C=O) stretch is typically found around 1735 cm⁻¹, while the amide carbonyl (Amide I band) would appear at a lower frequency, around 1680 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

C-N Stretching and N-H Bending: The C-N stretching of the amide and aromatic amine would appear in the 1400-1200 cm⁻¹ region. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

C-O Stretching: The C-O stretch of the ester group would be visible in the 1250-1100 cm⁻¹ range.

Predicted IR Absorption Data:

Vibrational Mode Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)~3300
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=O Stretch (Ester)~1735
C=O Stretch (Amide I)~1680
N-H Bend (Amide II)~1550
Asymmetric N-O Stretch (Nitro)~1520
Symmetric N-O Stretch (Nitro)~1350
C-O Stretch (Ester)1250 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, primarily the 2-nitroaniline (B44862) moiety, would be responsible for its UV-Vis absorption. The spectrum of 2-nitroaniline shows two main absorption bands, and it is expected that the target compound would have a similar profile, possibly with slight shifts in the maximum absorption wavelengths (λmax) due to the presence of the ethyl oxopropanoate substituent.

π → π* Transitions: Strong absorptions in the UV region, likely around 230-280 nm, would correspond to π → π* transitions within the aromatic ring and the conjugated system.

n → π* Transitions: A weaker absorption band at a longer wavelength, possibly in the range of 350-420 nm, would be attributable to n → π* transitions involving the non-bonding electrons of the nitro group and the aniline (B41778) nitrogen, contributing to the color of the compound.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Molecular Ion Peak: The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₅), which is 252.23 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation upon ionization. Common fragmentation pathways could include:

Loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester.

Cleavage of the amide bond, leading to fragments corresponding to the 2-nitroaniline moiety and the ethyl malonate portion.

Loss of the nitro group (-NO₂, 46 Da).

Decarboxylation (loss of CO₂, 44 Da).

Predicted Key Mass Spectrometry Fragments:

m/z Value Possible Fragment Identity
252[M]⁺, Molecular Ion
207[M - OC₂H₅]⁺
138[H₂N-C₆H₄-NO₂]⁺
122[O=C-CH₂-COOC₂H₅]⁺
106[M - NO₂ - OC₂H₅]⁺

X-ray Crystallography for Solid-State Structure Elucidation

Detailed crystallographic data for this compound, including its crystal system, space group, unit cell dimensions, and specific atomic coordinates, are not publicly available in the searched scientific literature. While X-ray crystallography remains a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, a specific study detailing the single-crystal X-ray diffraction analysis of this particular compound could not be located.

X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For a molecule like this compound, such a study would reveal the planarity of the nitroanilino group, the conformation of the ethyl propanoate chain, and the nature of any hydrogen bonding or other non-covalent interactions that stabilize the crystal packing. This empirical data is crucial for understanding the molecule's solid-state behavior and for the validation of theoretical structural models.

Although data for the specific title compound is unavailable, related structures have been characterized using this method. For instance, studies on other nitroanilino derivatives have successfully elucidated their crystal structures, providing valuable insights into the electronic and steric effects of the nitro group on molecular conformation and crystal packing. However, direct extrapolation of these findings to this compound is not possible without experimental data for the compound itself.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be required to generate the specific crystallographic data tables and detailed structural insights for this compound.

Computational Chemistry Studies on Ethyl 3 2 Nitroanilino 3 Oxopropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For Ethyl 3-(2-nitroanilino)-3-oxopropanoate, DFT calculations would be instrumental in understanding its electronic structure and predicting its reactivity.

A typical DFT study would commence with geometry optimization to find the lowest energy structure of the molecule. This involves using a functional, such as B3LYP or M06-2X, combined with a suitable basis set, like 6-311++G(d,p), to accurately model the electron distribution. Once the optimized geometry is obtained, a wealth of electronic properties can be calculated.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Other important electronic properties that would be calculated include the global reactivity descriptors, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Key Electronic Properties from DFT Calculations

Property Description Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons. The aniline (B41778) nitrogen and the aromatic ring are expected to contribute significantly to the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. The nitro group and the carbonyl carbons of the propanoate chain are likely to be major contributors to the LUMO.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. A moderate gap is anticipated, suggesting the molecule is stable but capable of undergoing various reactions.
Electron Density Distribution of electrons within the molecule. High electron density is expected around the oxygen and nitrogen atoms.

Molecular Modeling and Conformational Analysis of the Compound

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional arrangements, or conformations. Molecular modeling and conformational analysis are essential to identify the most stable conformers and to understand how the molecule's shape influences its properties and interactions.

Conformational analysis typically begins with a systematic or random search of the potential energy surface. By rotating the rotatable bonds—such as the C-N bond connecting the aniline and propanoate fragments and the C-C bonds within the ethyl propanoate chain—a multitude of possible conformations can be generated. The energy of each conformation is then calculated using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT.

The results of a conformational analysis are typically presented as a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. For each stable conformer, its relative energy and Boltzmann population at a given temperature can be calculated, providing insight into which shapes the molecule is most likely to adopt. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with other molecules, such as substrates or biological targets.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational studies could explore its reactivity in various chemical transformations.

For instance, the synthesis of this compound likely involves the acylation of 2-nitroaniline (B44862) with a derivative of ethyl malonate. Computational modeling could be used to investigate the mechanism of this reaction, identifying the key intermediates and transition states. The activation energies calculated for different possible pathways would reveal the most favorable reaction route.

Furthermore, the reactivity of the title compound itself could be explored. For example, the nitro group is susceptible to reduction, and the ester group can undergo hydrolysis. DFT calculations can be employed to model these reactions, calculating the energy profiles and determining the rate-determining steps. By analyzing the geometries of the transition states, researchers can gain a deeper understanding of the factors that control the reaction's outcome and selectivity. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental conditions.

Role in Complex Organic Synthesis and Functional Material Design

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The molecular architecture of Ethyl 3-(2-nitroanilino)-3-oxopropanoate, featuring a reactive β-ketoamide equivalent and an ortho-nitroaniline group, provides a versatile platform for the construction of various heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with the adjacent side chain.

Pyrroles and Indoles Synthesis

The synthesis of pyrrole (B145914) and indole (B1671886) frameworks can be envisioned using this compound as a starting material. Classical indole syntheses, such as the Bartoli and Leimgruber–Batcho methods, often utilize ortho-substituted nitroarenes. rsc.org Following the reduction of the nitro group in this compound to an amine, the resulting ortho-aminoaniline derivative possesses the necessary functionalities for intramolecular cyclization to form an indole ring system. While direct synthesis of pyrroles from this specific compound is not extensively documented, the inherent reactivity of the dicarbonyl-like functionality in the side chain allows for Paal-Knorr type condensations with amines or other reagents to form substituted pyrroles. researchgate.net

Pyrazolones and Related Azoles Synthesis

Pyrazolones are a significant class of heterocyclic compounds with diverse biological activities. The synthesis of pyrazolone (B3327878) derivatives often involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. scielo.br this compound can be considered a masked β-keto ester. A plausible synthetic route involves the reaction of this compound with hydrazine or substituted hydrazines. This condensation would lead to the formation of a pyrazolone ring, with the anilino moiety being a substituent on the heterocyclic core. A patent describes a similar process for preparing 3-anilino-pyrazolones from related β-arylamino-β-imino-propionic acid esters and hydrazines, highlighting the feasibility of this transformation. google.com

Azoles, a broader class of five-membered heterocyclic compounds containing at least one nitrogen atom, can also be accessed from precursors like this compound. nih.gov The synthesis of various azole derivatives often relies on the cyclization of versatile synthons. researchgate.net For instance, after suitable modification, the side chain of the title compound could react with various reagents to form different azole rings, such as thiazoles or oxazoles.

Quinoxalinones and Benzimidazoles Synthesis

The synthesis of quinoxalinones and benzimidazoles from this compound is a promising application of this compound. The key step in these syntheses is the reductive cyclization of the ortho-nitroaniline functionality.

Quinoxalinones: Upon reduction of the nitro group to an amine, the resulting ortho-phenylenediamine derivative can undergo intramolecular cyclization. The side chain, containing an ester and an amide, can act as the 1,2-dicarbonyl equivalent required for the formation of the quinoxalinone ring. This type of cyclocondensation is a known method for the synthesis of quinoxalinones. organic-chemistry.org

Benzimidazoles: Similarly, the synthesis of benzimidazoles can be achieved. After reduction of the nitro group, the resulting diamine can react with the side chain, which, after hydrolysis and decarboxylation, could provide the necessary carboxylic acid or aldehyde equivalent for the cyclization to a benzimidazole (B57391) ring. nih.gov The synthesis of benzimidazoles from o-nitroanilines and various reaction partners is a well-established strategy in organic chemistry. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules as Chemical Building Blocks

Nitro compounds are recognized as versatile building blocks in organic synthesis due to the multitude of transformations the nitro group can undergo. frontiersin.orgnih.gov this compound serves as an excellent example of such a building block. The presence of the nitro group allows for its conversion into an amino group, which can be further functionalized. The ethyl ester and amide functionalities provide additional sites for modification, making it a valuable intermediate for the synthesis of more complex molecules, including those with pharmaceutical relevance. nbinno.com The commercial availability of structurally similar compounds, such as ethyl 3-(4-methyl-2-nitroanilino)-3-oxopropanoate, for early discovery research underscores the importance of this class of molecules as starting materials in the development of new chemical entities. sigmaaldrich.com

Applications in the Design of Functional Organic Materials, including Catalysis and Organic Electronics

While direct applications of this compound in functional organic materials are not yet widely reported, its structural features suggest potential in these areas.

Catalysis: The heterocyclic scaffolds that can be synthesized from this compound, such as benzimidazoles and quinoxalinones, are known to be effective ligands in catalysis. By incorporating specific functionalities, catalysts with tailored properties could be designed.

Green Chemistry Principles in Ethyl 3 2 Nitroanilino 3 Oxopropanoate Chemistry

Sustainable Solvent Selection and Alternative Reaction Media Approaches

The formation of an amide bond, as in the synthesis of Ethyl 3-(2-nitroanilino)-3-oxopropanoate, traditionally relies on conventional organic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP). researchgate.net However, these solvents are associated with significant environmental and health concerns, prompting a shift towards greener alternatives. researchgate.net

Sustainable solvent selection focuses on replacing these hazardous solvents with less toxic, biodegradable, and renewable options. For acylation reactions, promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and cyclopentyl methyl ether (CPME). rsc.org 2-MeTHF, derived from renewable resources like corncobs, is an excellent alternative to DCM, offering benefits such as greater stability in acidic and basic conditions, easier recycling, and cleaner phase separations. chempoint.com Ethyl acetate is another attractive option due to its low toxicity and environmental impact. acs.org

Beyond direct substitution, alternative reaction media can fundamentally change the environmental profile of a synthesis. Solvent-free reactions, where one of the reagents acts as the solvent, represent an ideal approach by completely eliminating solvent waste. acs.orgnih.gov Another strategy involves the use of deep eutectic solvents (DES), which are mixtures of compounds that form a liquid at a lower temperature than either component. A DES formed from choline (B1196258) chloride and zinc chloride can act as both a green solvent and a Lewis acid catalyst for acylation reactions, offering a dual-function, recyclable medium. rsc.org

SolventTypeKey Green Chemistry Attributes
Dichloromethane (DCM)ConventionalHigh volatility, suspected carcinogen, environmentally persistent.
N,N-Dimethylformamide (DMF)ConventionalReproductive toxicity, high boiling point makes removal energy-intensive. researchgate.net
Ethyl AcetateGreen AlternativeLow toxicity, biodegradable, moderately polar. acs.org
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeDerived from biomass, low miscibility with water, easier to recycle than THF. acs.org
Solvent-FreeAlternative MediaEliminates solvent waste entirely, high process intensity. nih.gov
Deep Eutectic Solvents (DES)Alternative MediaNon-toxic, biodegradable, can be designed to be catalytic and recyclable. rsc.org

Atom Economy and Reaction Efficiency Optimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org Reactions with high atom economy are inherently less wasteful. The synthesis of this compound from 2-nitroaniline (B44862) and an acylating agent like ethyl malonyl chloride provides a clear example.

The reaction is: C₆H₆N₂O₂ (2-nitroaniline) + C₅H₇ClO₃ (ethyl malonyl chloride) → C₁₁H₁₂N₂O₅ (product) + HCl (byproduct)

The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Calculation:

Molecular Weight of this compound: 252.22 g/mol

Molecular Weight of 2-nitroaniline: 138.12 g/mol

Molecular Weight of Ethyl Malonyl Chloride: 150.57 g/mol

% Atom Economy = (252.22 / (138.12 + 150.57)) x 100 = (252.22 / 288.69) x 100 ≈ 87.4%

Catalytic Strategies for Environmentally Benign Synthesis

Traditional amide synthesis often requires stoichiometric amounts of activating agents or coupling reagents, which generate significant waste and lower the atom economy. ucl.ac.uk Catalytic methods offer a greener alternative by enabling reactions with high efficiency while using only a small, recyclable amount of a catalyst. sigmaaldrich.com

For the synthesis of this compound, several catalytic strategies could be employed:

Lewis Acid Catalysis: Instead of using stoichiometric bases to neutralize the HCl byproduct from an acyl chloride reaction, a catalytic amount of a Lewis acid could promote the reaction directly between the amine and an ester or carboxylic acid, reducing salt waste. Catalysts based on zirconium, hafnium, or boron have shown promise in direct amidation reactions. sigmaaldrich.comresearchgate.net

Biocatalysis: The use of enzymes (biocatalysts) for amide bond formation is a rapidly growing area of green chemistry. rsc.org Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media and exhibit high selectivity, which can eliminate the need for protecting groups and reduce purification steps. While a specific enzyme for this exact transformation may not be readily available, the principles of biocatalysis represent a highly sustainable future direction for amide synthesis. researchgate.netrsc.org

Heterogeneous Catalysis: Employing solid-supported catalysts (heterogeneous catalysts) simplifies the process by allowing for easy separation and recycling of the catalyst from the reaction mixture. This avoids contamination of the product and reduces the waste associated with catalyst removal.

Microwave-Assisted and Flow Chemistry Techniques for Enhanced Reaction Efficiency

Process intensification techniques like microwave-assisted synthesis and flow chemistry are powerful tools for creating more efficient and sustainable chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by directly and efficiently heating the reactants and solvent. rsc.org This "dielectric heating" often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov For the synthesis of this compound, a microwave-assisted approach could reduce the reaction time from hours to mere minutes, thereby saving energy and increasing throughput. rsc.orgindianchemicalsociety.com

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating MechanismConductive heating of the vesselDirect dielectric heating of polar molecules rsc.org
Reaction TimeHours indianchemicalsociety.comMinutes nih.govindianchemicalsociety.com
Energy EfficiencyLower (energy lost to heating vessel and environment)Higher (focused energy transfer to reactants)
Product YieldOften lower to moderate indianchemicalsociety.comOften higher due to reduced side reactions nih.gov

Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream through a tube or microreactor rather than in a traditional batch vessel. seqens.com This technique offers numerous advantages for green chemistry:

Enhanced Safety: The small reactor volume significantly reduces the risks associated with handling hazardous reagents or exothermic reactions. stolichem.com

Superior Control: Precise control over temperature, pressure, and mixing leads to more consistent product quality and higher yields. mt.com

Scalability: Scaling up production is achieved by running the system for a longer time or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactions. seqens.com

The synthesis of this compound in a continuous flow system would allow for excellent temperature control of the acylation step, potentially minimizing the formation of impurities and ensuring a safer, more reproducible, and easily scalable manufacturing process. researchgate.net

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways for Analogues

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry, as stereoisomers can exhibit profoundly different biological activities and physical properties. For analogues of Ethyl 3-(2-nitroanilino)-3-oxopropanoate, the introduction of stereocenters, particularly at the carbon atom alpha to the ester group, could lead to novel compounds with enhanced or specific activities. Future research should focus on developing catalytic asymmetric methods to achieve high levels of stereocontrol.

Key research avenues include the application of transition-metal catalysis and organocatalysis, which have proven effective for the asymmetric synthesis of β-amino acids and esters. rsc.org Methodologies such as the dynamic kinetic resolution of related β-amino-α-keto esters using Ruthenium(II)-catalyzed asymmetric transfer hydrogenation have shown great promise in producing enantioenriched products with high diastereoselectivity. organic-chemistry.orgunc.edu Similarly, metal-free approaches, like the highly stereoselective trichlorosilane-mediated reduction of N-benzyl enamines, offer a cost-effective and robust alternative for creating chiral β-amino esters. unimi.it The catalytic asymmetric addition of nucleophiles to α-imino esters is another well-established and powerful strategy for accessing optically enriched α- and β-amino acid derivatives. nih.gov Adapting these proven strategies to substrates that can be converted to or derived from this compound will be a significant step forward.

Catalytic ApproachCatalyst TypePotential Application for AnaloguesExpected Outcome
Asymmetric Transfer HydrogenationChiral Ruthenium(II) complexesDynamic kinetic resolution of α-keto ester precursorsHigh diastereo- and enantioselectivity for analogues with a hydroxyl group alpha to the ester.
Stereoselective ReductionTrichlorosilane with a chiral Lewis baseReduction of enamine derivatives of the target scaffoldHigh stereocontrol in the formation of a chiral amine center.
Asymmetric Mannich ReactionChiral organocatalysts (e.g., proline derivatives)Reaction of an imine derived from 2-nitroaniline (B44862) with a ketene (B1206846) silyl (B83357) acetalEnantioselective formation of the core β-amino ester structure.
Catalytic Asymmetric AlkylationChiral phase-transfer catalystsAlkylation of the α-carbon of the propanoate moietyIntroduction of a chiral quaternary or tertiary center with high enantiopurity.

Exploration of Underutilized Reactivity Modes for Enhanced Synthetic Utility

The chemical architecture of this compound contains multiple reactive sites that remain largely unexplored. Future synthetic research should aim to harness these sites to build molecular complexity and generate diverse libraries of novel compounds. The nitroaromatic moiety, in particular, offers significant potential for derivatization.

The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, but its most versatile handle is its ability to be reduced. nih.gov The controlled reduction of the nitro group to a nitroso, hydroxylamine, or amine functionality opens up a vast array of subsequent chemical transformations. mdpi.comscielo.br For instance, reduction to the corresponding aniline (B41778) derivative followed by intramolecular cyclization could provide access to important heterocyclic scaffolds, such as benzodiazepines or quinolines, which are prevalent in pharmacologically active molecules. Furthermore, the amide N-H bond and the active methylene (B1212753) group of the β-keto ester provide additional handles for functionalization through alkylation, acylation, or condensation reactions. Exploring these reactivity modes will significantly broaden the synthetic utility of the parent compound.

Reactive SiteProposed ReactionReagents/ConditionsPotential Product Class
Nitro GroupSelective ReductionSnCl₂, H₂/Pd-C, Na₂S₂O₄Aminoanilino derivatives
Nitro Group (post-reduction)Intramolecular CyclizationAcid/base catalysis, coupling agentsFused heterocyclic systems (e.g., Benzodiazepinediones)
Amide N-HN-Alkylation / N-ArylationAlkyl halides/base, Buchwald-Hartwig couplingN-substituted analogues
Active Methylene (α-carbon)Knoevenagel CondensationAldehydes/ketones with a base catalystα,β-unsaturated derivatives
Ester GroupSaponification followed by Amidation1. NaOH (aq) 2. Amine, coupling agentCarboxamide analogues

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize the synthesis of this compound and its novel analogues, a deeper understanding of reaction mechanisms, kinetics, and impurity profiles is essential. The integration of Process Analytical Technology (PAT) offers a powerful approach to achieve this by enabling real-time, in-situ analysis of chemical reactions. mt.com

Spectroscopic methods are particularly well-suited for this purpose. For example, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates by tracking characteristic vibrational bands, providing valuable kinetic data without the need for sampling. numberanalytics.com In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about transient species, helping to elucidate complex reaction pathways. numberanalytics.com Mass spectrometry-based techniques, such as Direct Analysis in Real Time (DART-MS), can also be employed for the continuous monitoring of heterogeneous or complex reaction mixtures, offering high selectivity and sensitivity. acs.orgrsc.org The adoption of these advanced analytical tools will facilitate more efficient process development, leading to improved yields, higher purity, and more robust synthetic protocols.

Analytical TechniqueType of MonitoringInformation GainedBenefit for Synthesis
In-situ FTIR/RamanReal-time, in-situReaction kinetics, endpoint detection, intermediate trackingRapid optimization of reaction conditions (temperature, catalyst loading).
In-situ NMRReal-time, in-situStructural elucidation of intermediates, mechanistic insightsDeeper understanding of reaction pathways, identification of side reactions.
High-Performance Liquid Chromatography (HPLC)At-line or on-lineQuantitative analysis of reactants/products, impurity profilingAccurate yield determination, optimization of product purity.
Direct Analysis in Real Time Mass Spectrometry (DART-MS)Real-time, directDirect detection of reactants and products in complex mixturesRapid screening of reaction conditions and catalysts without sample preparation.

Computational Design and Prediction of Novel Analogues with Targeted Reactivity

Computational chemistry provides an indispensable toolkit for accelerating the discovery and development of new molecules. mdpi.com By modeling this compound and its potential derivatives in silico, researchers can predict their chemical properties and reactivity, thereby guiding synthetic efforts toward the most promising candidates. acs.org

Density Functional Theory (DFT) calculations can be used to map the electron density distribution, identify the most reactive sites (e.g., nucleophilic or electrophilic centers), and predict the outcomes of potential reactions. researchgate.net This can help in designing synthetic routes and avoiding undesirable side products. For developing analogues with specific biological functions, structure-based design methodologies are invaluable. nih.gov Molecular docking simulations can predict how different analogues might bind to a specific protein target, allowing for the rational design of molecules with enhanced potency and selectivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with observed reactivity or biological activity, enabling the prediction of properties for yet-to-be-synthesized compounds. nih.gov This integrated computational approach allows for a more targeted and efficient exploration of the vast chemical space accessible from the this compound scaffold.

Computational MethodApplicationPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Reactivity AnalysisElectron density, orbital energies, reaction barriersGuidance for designing new reactions and predicting regioselectivity.
Molecular DockingStructure-Based DesignBinding affinity, binding pose to a biological targetPrioritization of analogues for synthesis as potential bioactive agents.
Quantitative Structure-Activity Relationship (QSAR)Predictive ModelingCorrelation of molecular descriptors with activity/reactivityPrediction of properties for a virtual library of analogues, reducing experimental screening.
Molecular Dynamics (MD) SimulationsConformational AnalysisConformational stability, interaction dynamics with solvent or receptorsUnderstanding the dynamic behavior of analogues and their complexes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-(2-nitroanilino)-3-oxopropanoate, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl acetoacetate derivatives with 2-nitroaniline under reflux in ethanol. For example, analogous compounds like Ethyl 3-[methyl(phenyl)amino]-3-oxopropanoate are synthesized by condensing β-ketoesters with amines (e.g., methylaniline) in polar solvents like DMF .
  • Key Intermediates : Ethyl 3-oxopropanoate derivatives (e.g., ethyl 3-(aryl)-3-oxopropanoate) and nitro-substituted anilines. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of β-ketoester to amine) improves yield .

Q. How is this compound characterized using spectroscopic techniques?

  • Spectroscopic Analysis :

  • IR : Detect carbonyl stretches (C=O) at ~1740–1660 cm⁻¹ and nitro group (NO₂) absorption near 1520 cm⁻¹ .
  • NMR : In 1^1H NMR, the ester methyl group appears as a triplet (~1.2–1.4 ppm), while the nitroanilino protons show splitting due to aromatic substitution patterns (~7.5–8.5 ppm). 13^13C NMR confirms the carbonyl carbons at ~165–175 ppm .
  • HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C11_{11}H12_{12}N2_2O5_5) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., hydrolysis or over-nitration) during synthesis?

  • Controlled Conditions : Use anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres (N₂) to prevent ester hydrolysis. Temperature control (60–80°C) minimizes nitro group reduction or unwanted electrophilic substitution .
  • Catalyst Screening : Lewis acids like ZnCl₂ enhance regioselectivity in analogous reactions (e.g., fluorination of β-ketoesters) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient nitro group directs nucleophilic attack to the β-keto carbonyl .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using software like Gaussian or ORCA .

Q. How can byproducts from incomplete esterification or nitro group reduction be identified and resolved?

  • Chromatographic Purification : Use flash chromatography (petroleum ether:ethyl acetate gradients) to separate unreacted β-ketoester (Rf ~0.6) from the product (Rf ~0.3) .
  • LC-MS Analysis : Detect nitro-reduced byproducts (e.g., NH₂-substituted derivatives) via mass shifts (Δm/z = -46 for NO₂ → NH₂) .

Q. What strategies enable the study of this compound’s potential biological activity (e.g., enzyme inhibition)?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For structurally similar compounds, IC₅₀ values are determined via dose-response curves .
  • Metabolic Pathway Mapping : Radiolabel the ester group (e.g., 14^{14}C) to track uptake and degradation in cell cultures .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of the nitro group under basic conditions: How to reconcile discrepancies?

  • Evidence : While some studies report nitro group stability in mild bases (e.g., NaHCO₃), others note reduction in strongly basic media (pH > 12).
  • Resolution : Perform pH-dependent stability tests (UV-Vis monitoring at λ = 270 nm for NO₂). Use buffered conditions (pH 7–9) for reactions involving bases like NaOH .

Methodological Tables

Reaction Optimization Parameters Conditions Outcome
Solvent PolarityEthanol vs. DMFHigher yield in DMF due to improved solubility of nitroaniline
Temperature Control60°C vs. 80°C80°C accelerates reaction but risks decomposition; 70°C optimal
Catalyst AdditionZnCl₂ (5 mol%)Increases regioselectivity by 20% in analogous fluorination
Spectroscopic Signatures Key Peaks
IR (C=O ester)1740 cm⁻¹
1^1H NMR (ester CH₃)1.3 ppm (t)
HRMS ([M+H]⁺)265.0823

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-nitroanilino)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-nitroanilino)-3-oxopropanoate

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